ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H12N2O3S . It has an average mass of 252.290 Da and a monoisotopic mass of 252.056870 Da .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. Unfortunately, the specific structural details are not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H12N2O3S), average mass (252.290 Da), and monoisotopic mass (252.056870 Da) . Other properties such as melting point, boiling point, solubility, etc., are not available in the search results .Scientific Research Applications
Antineoplastic and Antifilarial Agents
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate and related derivatives have been studied for their potential as antineoplastic and antifilarial agents. A study found that certain compounds in this class demonstrated significant growth inhibition in L1210 cells, suggesting possible applications in cancer therapy. These compounds appeared to function by mitotic spindle poisoning and showed in vivo antifilarial activity against adult worms of various species in infected jirds (Ram et al., 1992).
Photocyclization and Synthesis of Benzo[a]carbazoles
The compound has been utilized in oxidative photochemical cyclization processes. This includes the synthesis of benzo[a]carbazoles, indicating its role in complex organic synthesis. The photocyclization process involves the use of CuBr2, highlighting the compound's versatility in organic synthesis (Li et al., 2015).
Quinazolinone Synthesis
Ethyl N-(2-methoxycarbonylphenyl)thiocarbamate, a related compound, is used in the synthesis of 4(3H)-quinazolinones, which are important in medicinal chemistry. This demonstrates the compound's utility in the generation of structurally diverse heterocyclic compounds (Dean & Papadopoulos, 1982).
Electropolymerization and Electrochromic Properties
This compound derivatives have been studied for their electropolymerization and electrochromic properties. This research indicates potential applications in materials science, particularly in the development of novel polymers with specific electronic and optical properties (Hu et al., 2013).
Synthesis of Benzocarbazoloquinones
The compound's derivatives have been used in the synthesis of benzocarbazoloquinones, a process that involves oxidative cyclization. This again highlights its application in the synthesis of complex organic molecules (Rajeswaran & Srinivasan, 1994).
Antitumor Activity
Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a compound structurally similar to this compound, have shown antitumor activity in biological systems (Temple & Rener, 1992).
Molybdenum(VI) Complex Catalysis
The compound has been used in the encapsulation of molybdenum(VI) complexes, demonstrating its role in enhancing the efficiency of catalysts used in the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)13-10-12-8-5-4-7(15-2)6-9(8)17-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIRUMJDKBOSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.